molecular formula C16H23N5O16P2-2 B13740126 GDP-alpha-D-mannose(2-)

GDP-alpha-D-mannose(2-)

Cat. No.: B13740126
M. Wt: 603.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-GDJBGNAASA-L
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Description

GDP-α-D-mannose(2−) (GDP-Man) is a nucleotide sugar critical for glycosylation processes in eukaryotes and prokaryotes. It consists of a guanosine diphosphate (GDP) moiety linked to α-D-mannose via a pyrophosphate bond. Its molecular formula is C₁₅H₂₁N₄O₁₄P₂ (free acid) or C₁₆H₂₃N₅Na₂O₁₆P₂ (disodium salt), with a molecular weight of 539.31 g/mol or 649.30 g/mol, respectively .

Properties

Molecular Formula

C16H23N5O16P2-2

Molecular Weight

603.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1

InChI Key

MVMSCBBUIHUTGJ-GDJBGNAASA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

The enzymatic synthesis method is widely used due to its specificity and mild reaction conditions. It involves the coupling of alpha-D-mannose 1-phosphate with guanosine 5′-triphosphate (GTP) catalyzed by the enzyme GDP-mannose pyrophosphorylase.

  • Reaction:
    $$
    \alpha\text{-D-mannose 1-phosphate} + \text{GTP} \xrightarrow{\text{GDP-mannose pyrophosphorylase}} \text{GDP-alpha-D-mannose} + \text{PPi}
    $$

  • Yield: Approximately 37% under optimized enzymatic conditions.

  • Advantages:

    • High regio- and stereospecificity.
    • Mild reaction conditions (physiological pH and temperature).
    • Reduced side reactions compared to chemical synthesis.
  • Limitations:

    • Requirement for purified enzyme.
    • Possible substrate inhibition or enzyme instability.

Supporting Data and Comparative Analysis

Parameter Enzymatic Synthesis Chemical Synthesis
Starting Materials α-D-mannose 1-phosphate, GTP α-D-mannose 1-phosphate, GMP-anhydride
Catalyst GDP-mannose pyrophosphorylase enzyme Chemical reagent (GMP-anhydride)
Reaction Conditions Mild, aqueous buffer, physiological pH and temperature Organic solvents, controlled temperature
Yield ~37% ~40%
Specificity High (stereospecific) Moderate (possible side products)
Scalability Limited by enzyme availability More scalable chemically
Application Scope Biochemical and enzymatic studies Synthesis of analogues and derivatives

Additional Notes on Preparation and Utilization

  • The enzymatic preparation is often coupled with downstream enzymatic reactions, such as the synthesis of 2-O-alpha-D-mannosyl-D-glycerate, where GDP-mannose serves as a glycosyl donor catalyzed by mannosylglycerate synthase.

  • Quantification of intermediates like alpha-D-mannose 1-phosphate, crucial for GDP-mannose synthesis, can be performed using enzymatic colorimetric assays involving phosphomannomutase and related enzymes, facilitating monitoring of reaction progress.

  • Metal ions such as magnesium or manganese are essential cofactors in enzymatic synthesis, stabilizing phosphate groups and facilitating the transfer reactions.

Summary of Research Findings

  • Both enzymatic and chemical synthetic routes are established for GDP-alpha-D-mannose(2-) preparation, with comparable yields (37–40%) but differing in specificity and operational conditions.

  • Enzymatic synthesis is preferred for biological applications due to its stereospecificity and mild conditions, while chemical synthesis is advantageous for producing nucleotide sugar analogues.

  • The enzymatic route involves GDP-mannose pyrophosphorylase catalysis, requiring GTP and alpha-D-mannose 1-phosphate as substrates.

  • Chemical synthesis employs GMP-anhydride as a coupling agent with alpha-D-mannose 1-phosphate to form the diphosphate linkage.

  • The preparation of GDP-alpha-D-mannose is a key step in the biosynthesis of complex glycoconjugates and sugar derivatives in various organisms.

Chemical Reactions Analysis

Types of Reactions

GDP-alpha-D-mannose(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific enzymes for epimerization. The conditions typically involve controlled pH and temperature to ensure the stability of the compound during the reactions .

Major Products

The major products formed from these reactions include GDP-alpha-D-mannuronic acid, GDP-beta-L-gulose, and GDP-beta-L-galactose .

Scientific Research Applications

Biochemical Role in Glycosylation

GDP-alpha-D-mannose serves as a donor substrate for glycosylation reactions, which are essential for the post-translational modification of proteins. This process is vital for the formation of glycoproteins and glycolipids, impacting cellular functions such as signaling, adhesion, and immune response.

Case Study: GDP-Mannose Pyrophosphorylase in Leishmania

Research has identified GDP-mannose pyrophosphorylase (GDP-MP) as a significant therapeutic target in Leishmania species. The enzyme is essential for the survival of amastigotes within macrophages. Inhibitors targeting GDP-MP have shown promising results in reducing parasite viability, indicating potential applications in developing new antileishmanial drugs .

Genetic Disorders and Therapeutic Implications

Defects in the enzymes involved in GDP-mannose metabolism can lead to genetic disorders. For instance, mutations in GDP-mannose pyrophosphorylase-B (GMPPB) have been linked to muscle diseases due to hypoglycosylation of alpha-dystroglycan (α-DG), which is crucial for muscle fiber stability.

Case Study: AAMR Syndrome

In patients with AAMR syndrome, elevated levels of GDP-mannose were observed, leading to hyperglycosylation of α-DG. Dietary interventions restricting mannose have been shown to correct some of the glycosylation abnormalities and associated muscle pathologies . This highlights the potential for dietary therapies targeting GDP-mannose pathways.

Plant Biology and Ascorbic Acid Biosynthesis

GDP-alpha-D-mannose plays a critical role in plant metabolism, particularly in the biosynthesis of ascorbic acid (vitamin C). The compound is involved in the metabolic pathways that synthesize structural carbohydrates and other vital metabolites.

Case Study: Role in Ascorbic Acid Production

Studies have demonstrated that GDP-mannose is crucial for the synthesis of ascorbic acid in plants. Genetic manipulation aimed at enhancing GDP-mannose production has been proposed as a strategy to increase vitamin C levels in crops . This application could have significant implications for agricultural biotechnology and nutrition.

Pharmaceutical Applications

The pharmaceutical industry has begun exploring the use of GDP-alpha-D-mannose as a component in drug formulations due to its role in glycosylation. Enhancing glycosylation can improve the stability and efficacy of therapeutic proteins.

Case Study: Drug Development

Research into the incorporation of GDP-alpha-D-mannose into biopharmaceuticals has shown that it can enhance the pharmacokinetics and bioavailability of glycoprotein drugs. This application is particularly relevant for monoclonal antibodies and other biologics .

Biotechnology and Metabolic Engineering

In biotechnology, GDP-alpha-D-mannose is utilized in metabolic engineering to enhance polysaccharide production. By manipulating pathways involving this compound, researchers can increase yields of valuable polysaccharides used in food and pharmaceutical industries.

Case Study: Polysaccharide Production from Dendrobium huoshanense

A study characterized a GDP-mannose pyrophosphorylase from Dendrobium huoshanense, demonstrating its role in converting alpha-D-mannose phosphate to GDP-alpha-D-mannose. This enzyme's characterization provides insights into enhancing polysaccharide accumulation through metabolic engineering .

Mechanism of Action

GDP-alpha-D-mannose(2-) exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules such as proteins and lipids. This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

GDP-L-Fucose

Structure: GDP-linked β-L-fucose (6-deoxy-L-galactose). Biosynthesis: Derived from GDP-Man via GDP-mannose 4,6-dehydratase (GMD) and additional reductase steps . Key Differences:

  • Sugar Configuration: L-fucose vs. D-mannose, with distinct stereochemistry at C3, C4, and C3.
  • Regulatory Effects : GDP-L-fucose inhibits fucokinase, whereas GDP-Man stimulates it .
  • Role : Essential for fucosylated glycans (e.g., blood group antigens) and immune cell adhesion .

GDP-D-Glucose

Structure : GDP-linked D-glucose.
Biosynthesis : Synthesized similarly to GDP-Man but using glucose-1-phosphate.
Key Differences :

  • Sugar Epimer: C2 hydroxyl orientation differs (glucose: equatorial; mannose: axial).
  • Enzymatic Specificity : AtNUDX enzymes hydrolyze GDP-D-glucose but show lower activity toward GDP-Man .
  • Role : Involved in bacterial exopolysaccharide synthesis (e.g., cellulose) .

GDP-D-Rhamnose

Structure: GDP-linked 6-deoxy-D-mannose. Biosynthesis: Derived from GDP-Man via sequential dehydration and reduction by Rmd (GDP-mannose 4,6-dehydratase) . Key Differences:

  • Sugar Modification : Lacks the C6 hydroxyl group.
  • Role: Critical for bacterial lipopolysaccharide O-antigens (e.g., Pseudomonas aeruginosa) .

UDP-D-Mannose

Structure: UDP-linked D-mannose. Biosynthesis: Utilizes UTP instead of GTP in the guanylyltransferase step. Key Differences:

  • Nucleotide Specificity: UDP vs. GDP affects enzyme recognition (e.g., mannosyltransferases in plant cell walls) .
  • Role : Predominantly involved in plant polysaccharide synthesis .

Structural and Functional Comparison Table

Compound Sugar Component Nucleotide Key Enzymes Involved Biological Role Regulatory Effects
GDP-α-D-Mannose(2−) α-D-Mannose GDP PmmA, guanylyltransferase Glycoprotein synthesis, cell signaling Stimulates fucokinase
GDP-L-Fucose β-L-Fucose GDP GMD, FX protein Blood group antigens, immune response Inhibits fucokinase
GDP-D-Glucose D-Glucose GDP AtNUDX Bacterial exopolysaccharides Substrate for hydrolases
GDP-D-Rhamnose 6-Deoxy-D-Mannose GDP Rmd Bacterial O-antigens N/A
UDP-D-Mannose D-Mannose UDP UDP-mannose pyrophosphorylase Plant cell wall synthesis N/A

Key Research Findings

  • Enzyme Specificity: The α-anomeric configuration of GDP-Man is critical for recognition by mannosyltransferases, whereas β-linked sugars (e.g., GDP-L-fucose) bind distinct enzymes .
  • Metabolic Cross-Talk : GDP-Man and GDP-L-fucose share biosynthetic pathways but exert opposing regulatory effects on fucose metabolism .
  • Therapeutic Relevance : Inhibitors targeting GDP-Man biosynthesis (e.g., 2-deoxy-D-glucose) disrupt glycosylation in cancer cells .

Q & A

Q. How to design longitudinal studies investigating GDP-alpha-D-mannose(2-) depletion effects on cellular viability?

  • Methodological Answer : Use conditional knockout models or CRISPRi systems to titrate GDP-mannose levels. Time-course RNA-seq and glycoproteomics (e.g., lectin microarrays) capture dynamic responses. Power analysis ensures adequate sample size (n ≥ 3 biological replicates) .

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